molecular formula C16H10O4 B157794 Anthracene-2,3-dicarboxylic acid CAS No. 10210-28-3

Anthracene-2,3-dicarboxylic acid

Cat. No.: B157794
CAS No.: 10210-28-3
M. Wt: 266.25 g/mol
InChI Key: GQKVCZAPFYNZHX-UHFFFAOYSA-N
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Description

Anthracene-2,3-dicarboxylic acid is an aromatic dicarboxylic acid derived from anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its interesting photophysical and photochemical properties, making it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anthracene-2,3-dicarboxylic acid typically involves the oxidation of anthracene derivatives. One common method is the oxidation of anthracene-2,3-dimethanol using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the dicarboxylic acid.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Anthracene-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions can convert the dicarboxylic acid to its corresponding alcohols or aldehydes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Anthracene-2,3-dimethanol or anthracene-2,3-dialdehyde.

    Substitution: Various substituted anthracene derivatives depending on the electrophile used.

Scientific Research Applications

Anthracene-2,3-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Employed in the study of photophysical properties and as a fluorescent probe in biological assays.

    Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials.

Mechanism of Action

The mechanism of action of anthracene-2,3-dicarboxylic acid is primarily related to its ability to interact with light and undergo photochemical reactions. The compound’s conjugated π-system allows it to absorb light and participate in energy transfer processes. In biological systems, it can generate reactive oxygen species upon light irradiation, which can induce cell damage and apoptosis, making it useful in photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

    Anthracene-9,10-dicarboxylic acid: Another dicarboxylic acid derivative of anthracene with similar photophysical properties.

    Anthraquinone-2-carboxylic acid: A related compound with a quinone structure, known for its use in dye synthesis and as a photochemical reagent.

    9,10-Dimethylanthracene: A substituted anthracene derivative with enhanced fluorescence properties.

Uniqueness

Anthracene-2,3-dicarboxylic acid is unique due to its specific substitution pattern, which influences its photophysical and chemical properties. The position of the carboxylic acid groups on the anthracene ring affects its reactivity and makes it suitable for specific applications in materials science and photochemistry.

Properties

IUPAC Name

anthracene-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-15(18)13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16(19)20/h1-8H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKVCZAPFYNZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00486865
Record name 2,3-Anthracenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00486865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10210-28-3
Record name 2,3-Anthracenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00486865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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